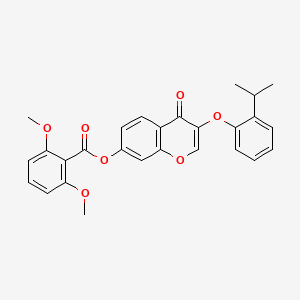![molecular formula C24H24N2O3 B3477156 N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477156.png)
N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide
Descripción general
Descripción
N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide, also known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia, a condition where there is a deficiency of oxygen in the body.
Mecanismo De Acción
N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide acts as a prolyl hydroxylase inhibitor, which prevents the degradation of HIF-1α, a subunit of HIF. Under normal oxygen conditions, prolyl hydroxylases hydroxylate HIF-1α, which targets it for degradation. However, in the presence of N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide, HIF-1α is stabilized and translocates to the nucleus, where it binds to HIF-1β to form the active HIF transcription factor.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has been shown to induce a range of biochemical and physiological effects. It has been demonstrated to increase the expression of genes involved in angiogenesis, glucose metabolism, and erythropoiesis. N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has also been shown to inhibit the proliferation and migration of cancer cells, as well as reduce inflammation in various models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide in lab experiments is its ability to mimic hypoxia without the need for specialized equipment or facilities. N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide is also relatively stable and can be stored for extended periods of time. However, one limitation of using N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide is its potential for off-target effects, as it can inhibit other prolyl hydroxylases besides those involved in HIF regulation.
Direcciones Futuras
There are several future directions for the use of N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide in scientific research. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and ischemia. N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has also been shown to enhance the efficiency of gene editing techniques, such as CRISPR-Cas9. Additionally, N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has been used to study the role of HIF in aging and age-related diseases, such as Alzheimer's disease. Further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide in these areas and to develop more specific prolyl hydroxylase inhibitors with fewer off-target effects.
In conclusion, N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide is a chemical compound that has gained significant attention in scientific research due to its ability to mimic hypoxia. It has been widely used to study the role of HIF in various physiological and pathological conditions, and has shown potential as a therapeutic agent for various diseases. However, further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide and to develop more specific prolyl hydroxylase inhibitors.
Aplicaciones Científicas De Investigación
N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has been widely used in scientific research as a hypoxia-mimicking agent. It has been shown to induce hypoxia-inducible factor (HIF) activation, which is a transcription factor that regulates the expression of genes involved in oxygen homeostasis. N-(2,3-dimethylphenyl)-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzamide has been used to study the role of HIF in various physiological and pathological conditions, including cancer, ischemia, and inflammation.
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-4-[2-(4-methylanilino)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-7-11-20(12-8-16)25-23(27)15-29-21-13-9-19(10-14-21)24(28)26-22-6-4-5-17(2)18(22)3/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCUSCSZUSIMNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl {[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3477080.png)

![4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3477100.png)
![[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl](4-methoxyphenyl)methanone](/img/structure/B3477103.png)
![1-[4-(1-piperidinylsulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3477107.png)
![N-cyclopentyl-2-imino-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3477114.png)
![methyl 2-{[4-(1-pyrrolidinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B3477115.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(1-naphthyl)acetamide](/img/structure/B3477122.png)

![4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B3477134.png)
![2-[(2,6-diethylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B3477141.png)
![2-{[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3477149.png)
![4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N-(2-phenylethyl)benzamide](/img/structure/B3477161.png)
![N-(3-chloro-4-methoxyphenyl)-4-{2-[(2,3-dimethylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B3477172.png)